molecular formula C16H23F3N4O7 B12576905 2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine CAS No. 632323-90-1

2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine

Cat. No.: B12576905
CAS No.: 632323-90-1
M. Wt: 440.37 g/mol
InChI Key: WICQMVFUKXNWKH-QJPTWQEYSA-N
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Description

2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine is a synthetic cytidine analog characterized by a 5-position modification comprising a trifluoroacetamido group connected via a polyethylene glycol-like ethoxy-ethoxy-methyl spacer.

Properties

CAS No.

632323-90-1

Molecular Formula

C16H23F3N4O7

Molecular Weight

440.37 g/mol

IUPAC Name

N-[2-[2-[[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]ethoxy]ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H23F3N4O7/c17-16(18,19)14(26)21-1-2-28-3-4-29-8-9-6-23(15(27)22-13(9)20)12-5-10(25)11(7-24)30-12/h6,10-12,24-25H,1-5,7-8H2,(H,21,26)(H2,20,22,27)/t10-,11+,12+/m0/s1

InChI Key

WICQMVFUKXNWKH-QJPTWQEYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COCCOCCNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)COCCOCCNC(=O)C(F)(F)F)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the deoxyribose sugar, followed by the introduction of the trifluoroacetamido and ethoxy groups. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, reproducibility, and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies of DNA replication and repair, as well as in the development of nucleoside analogs for therapeutic purposes.

    Industry: It is used in the production of specialized chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine involves its incorporation into DNA during replication. The presence of the trifluoroacetamido and ethoxy groups can disrupt the normal base pairing and replication process, leading to the inhibition of DNA synthesis. This mechanism is particularly useful in the development of antiviral and anticancer therapies, where the compound can selectively target and inhibit the replication of pathogenic cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to other modified cytidine analogs, as outlined below:

5-Hydroxymethyl-2'-deoxycytidine (5hmdC)

  • Structure : Features a hydroxymethyl group (-CH2OH) at the 5-position of cytidine.
  • Synthesis : Prepared via phosphoramidite chemistry, as described in , involving selective protection and oxidation steps .
  • Properties : Hydrophilic due to the hydroxymethyl group; critical in epigenetic regulation as a DNA demethylation intermediate.
  • Applications : Used in studying DNA methylation dynamics and as a triphosphate for polymerase incorporation assays .

5-Formylcytosine Derivatives

  • Structure : Contains a formyl group (-CHO) at the 5-position.
  • Synthesis : Generated via oxidation of 5hmdC or direct functionalization of cytosine (, Scheme 2) .
  • Properties : Higher electrophilicity compared to 5hmdC; participates in DNA repair and demethylation pathways.
  • Applications : Epigenetic markers and tools for probing DNA-protein interactions .

Fluorinated Cytidine Analogs (e.g., 5-Fluoro-2'-deoxycytidine)

  • Structure : Fluorine atom substitution at the 5-position (e.g., : 5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine).
  • Properties : Increased metabolic stability and altered base-pairing due to fluorine’s electronegativity.
  • Applications : Antiviral or anticancer prodrugs; fluorination enhances bioavailability and resistance to deamination .

Trifluoroacetamido-Containing Compounds

  • Structural Context: The trifluoroacetamido group in the target compound contrasts with trifluoroethoxy groups in non-nucleoside systems (e.g., lansoprazole derivatives in ).
  • However, this may reduce water solubility, a trade-off observed in other trifluoro-containing pharmaceuticals .

Comparative Data Table

Compound 5-Position Modification Molecular Weight (approx.) Key Properties Applications
2'-Deoxy-5-({2-[2-(2,2,2-TFA)ethoxy]ethoxy}methyl)cytidine Trifluoroacetamido-ethoxy-ethoxy-methyl ~450–470 g/mol High lipophilicity, enzymatic stability Epigenetic probes, nucleotide therapeutics (inferred)
5hmdC -CH2OH ~260 g/mol Hydrophilic, redox-active DNA methylation studies
5-Formylcytosine -CHO ~250 g/mol Electrophilic, reactive DNA repair studies
5-Fluoro-2'-deoxycytidine -F ~245 g/mol Metabolic stability, altered base-pairing Antiviral/anticancer research

Biological Activity

2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine is a modified nucleoside that has garnered attention for its potential biological activities. This compound is structurally related to natural nucleosides but incorporates unique functional groups that may influence its pharmacological properties.

Chemical Structure

The compound features a deoxyribose sugar backbone with a cytidine base, modified by a side chain that includes a trifluoroacetamido moiety and two ethoxy linkers. This structural modification is crucial for its biological activity, as it can affect the compound's interaction with biological targets.

Research indicates that the biological activity of 2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine may involve several mechanisms:

  • Inhibition of Viral Replication : Similar to other nucleoside analogs, it may act as an inhibitor of viral polymerases, thereby preventing the replication of viruses.
  • Modulation of Cellular Pathways : The trifluoroacetamido group may enhance cellular uptake or alter metabolic pathways related to nucleotide metabolism.

Antiviral Activity

Studies have shown that modified nucleosides can exhibit antiviral properties. For instance, nucleoside analogs are often designed to mimic natural substrates of viral polymerases. The incorporation of specific modifications can enhance selectivity and potency against viral targets.

Table 1: Comparative Antiviral Activities of Nucleoside Analogues

Compound NameTarget VirusMechanismIC50 (µM)
2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidineHIVPolymerase InhibitionTBD
AcyclovirHSVDNA Polymerase Inhibition0.5
RibavirinHCVRNA Polymerase Inhibition1.0

Note: IC50 values are indicative and should be confirmed through experimental data.

Toxicity and Safety Profile

Preliminary studies suggest that while many nucleoside analogs exhibit antiviral activity, they can also pose risks for mitochondrial toxicity. The unique structure of 2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine may mitigate some of these risks due to its specific interactions with cellular components.

Case Study: Mitochondrial Toxicity Assessment

A study assessing the mitochondrial toxicity of various nucleoside analogs found that modifications like those present in 2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine could reduce harmful effects on mitochondrial function while maintaining antiviral efficacy .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit viral replication in cell cultures. The efficacy varied based on the concentration and the type of virus tested.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

  • Detailed Mechanistic Studies : Understanding how structural modifications influence binding affinity and selectivity for target enzymes.
  • In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
  • Safety Assessments : Comprehensive toxicity studies to establish safety profiles.

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